molecular formula C11H13N3O B3373468 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline CAS No. 1006959-20-1

2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline

Cat. No. B3373468
CAS RN: 1006959-20-1
M. Wt: 203.24 g/mol
InChI Key: OPKBTLYJEHINOY-UHFFFAOYSA-N
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Description

2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a versatile compound that can be synthesized through several methods and has shown promising results in scientific research.

Scientific Research Applications

2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline has been extensively studied for its potential applications in various fields. It has shown promising results as a fluorescent probe for the detection of metal ions, such as copper ions. This compound can selectively bind to copper ions, leading to a change in its fluorescence intensity, making it a useful tool for the detection of copper ions in biological samples.
This compound has also been studied for its potential as a corrosion inhibitor for mild steel. It has been found to be an effective inhibitor for mild steel in acidic solutions, making it a potential candidate for industrial applications.

Advantages and Limitations for Lab Experiments

2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline has several advantages for lab experiments. It is a versatile compound that can be synthesized through several methods, making it readily available for research purposes. This compound is also relatively non-toxic and has low cytotoxicity in vitro, making it a safe compound to work with.
However, there are also limitations to working with this compound. Its mechanism of action is not fully understood, making it difficult to interpret results. Additionally, this compound has limited solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 2-((1-Methyl-1H-pyrazol-4-yl)methoxy)aniline. One potential area of research is the development of this compound as a fluorescent probe for the detection of other metal ions, such as zinc and iron. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, the development of new synthesis methods for this compound could lead to the production of more efficient and cost-effective compounds for research purposes.
Conclusion:
In conclusion, this compound, or this compound, is a versatile compound that has shown promising results in scientific research. It can be synthesized through several methods and has potential applications in various fields, including as a fluorescent probe and a corrosion inhibitor. While there are limitations to working with this compound, its relative non-toxicity and low cytotoxicity make it a safe compound to work with. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-7-9(6-13-14)8-15-11-5-3-2-4-10(11)12/h2-7H,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKBTLYJEHINOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236040
Record name 2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1006959-20-1
Record name 2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006959-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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